molecular formula C14H10Cl2N2O3 B5811474 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide

2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide

Cat. No. B5811474
M. Wt: 325.1 g/mol
InChI Key: DLVADARAIWWPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known by its chemical name, CB-30865, and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are essential for the proper functioning of the nervous system. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against various enzymes, making it a potential candidate for the treatment of various neurological disorders. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions. However, one limitation is the lack of extensive studies on the toxicity and safety of this compound, which may limit its potential applications in the future.

Future Directions

There are several future directions for the study of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide. One direction is the optimization of the synthesis method to produce high-quality this compound in large quantities. Additionally, further studies are needed to understand the toxicity and safety of this compound, which may limit its potential applications in the future. Furthermore, additional studies are needed to explore the potential applications of this compound in the treatment of various neurological, inflammatory, and cancer-related conditions.

Synthesis Methods

The synthesis of 2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide involves the reaction of 4-chlorobenzylamine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of the desired compound in good yield. This method has been optimized to produce high-quality this compound for scientific research purposes.

Scientific Research Applications

2-chloro-N-(4-chlorobenzyl)-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related conditions.

properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-7-11(18(20)21)5-6-13(12)16/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVADARAIWWPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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